
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
描述
马普替林-d3(盐酸盐)是马普替林盐酸盐的氘代形式,一种四环抗抑郁药。 它主要用于科学研究,作为气相色谱-质谱法 (GC-MS) 或液相色谱-质谱法 (LC-MS) 定量马普替林的内标 。 马普替林本身用于治疗抑郁症、重度抑郁症、双相情感障碍和与抑郁症相关的焦虑 .
准备方法
合成路线和反应条件: 马普替林-d3(盐酸盐)的制备涉及将氘原子掺入马普替林分子中。 这通常通过在合成过程中使用氘代试剂来实现。 最终产物通常被纯化并转化为其盐酸盐形式以提高稳定性和溶解度。
工业生产方法: 马普替林-d3(盐酸盐)的工业生产遵循与实验室制备类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保氘代化合物的纯度和一致性。 最终产物通常以甲醇溶液形式提供,便于在分析应用中使用 .
化学反应分析
反应类型: 马普替林-d3(盐酸盐)经历几种类型的化学反应,包括:
N-脱甲基化: 从氮原子中去除甲基。
脱氨基化: 去除氨基。
羟基化: 在芳香环上添加羟基。
常见试剂和条件:
N-脱甲基化: 通常涉及使用强酸或强碱。
脱氨基化: 通常使用氧化剂进行。
羟基化: 需要存在如过氧化氢或分子氧之类的羟基化剂。
主要产物: 从这些反应形成的主要产物包括脱甲基马普替林和各种羟基化衍生物 .
科学研究应用
马普替林-d3(盐酸盐)广泛应用于科学研究,用于:
分析化学: 作为 GC-MS 和 LC-MS 中定量马普替林的内标。
药代动力学研究: 研究马普替林在生物系统中的代谢和分布。
神经科学研究: 研究马普替林对神经递质系统的影响。
作用机制
马普替林-d3(盐酸盐)通过抑制突触前去甲肾上腺素的摄取发挥作用,特别是去甲肾上腺素。 这会增加脑中突触间隙中去甲肾上腺素的浓度,增强神经传递并减轻抑郁症状 。 该化合物对血清素或多巴胺的再摄取没有明显影响 .
类似化合物:
诺特里普替林: 一种三环抗抑郁药,具有类似的去甲肾上腺素再摄取抑制作用。
普罗替林: 另一种具有类似药理特性的三环抗抑郁药。
苯唑卡明: 一种结构与马普替林相似的抗焦虑和镇静药物.
独特性: 马普替林-d3(盐酸盐)的独特性在于其氘代形式,它提供了增强的稳定性,并允许在分析应用中进行精确定量。 它对去甲肾上腺素再摄取的选择性抑制,而对血清素或多巴胺再摄取没有明显影响,使其与其他三环抗抑郁药区分开来 .
相似化合物的比较
Nortriptyline: A tricyclic antidepressant with similar norepinephrine reuptake inhibition.
Protriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Benzoctamine: An anxiolytic and sedative drug structurally similar to maprotiline.
Uniqueness: Maprotiline-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its selective inhibition of norepinephrine reuptake, without significant effects on serotonin or dopamine reuptake, distinguishes it from other tricyclic antidepressants .
属性
IUPAC Name |
3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMFGKECODQRY-NIIDSAIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


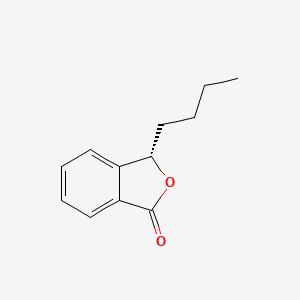
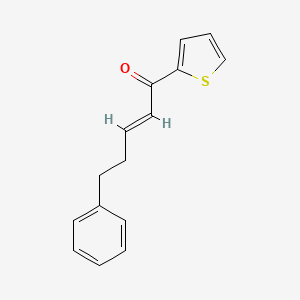

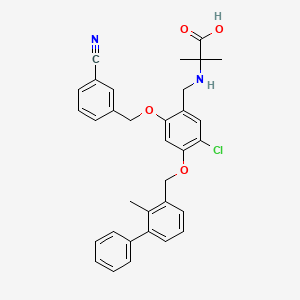
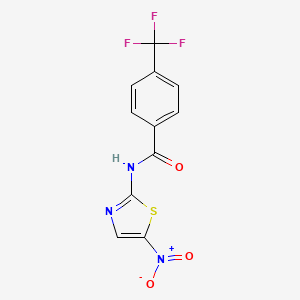
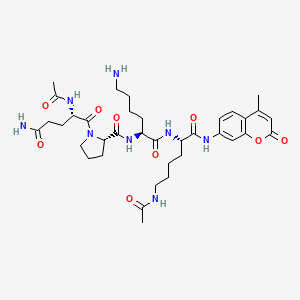
![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)
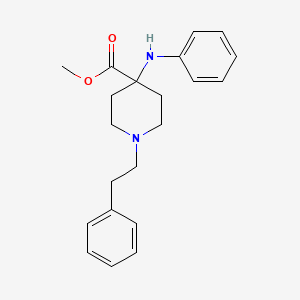
![2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B3025693.png)
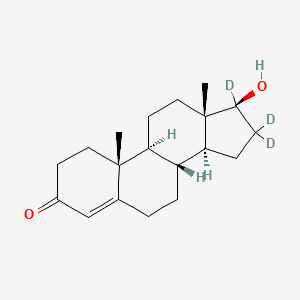
![(alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide](/img/structure/B3025699.png)
![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)
![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)
 ketone](/img/structure/B3025702.png)
